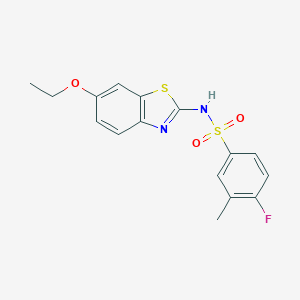![molecular formula C16H15NO3S2 B280941 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, also known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one acts as a selective agonist of α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to enhance the activity of α7 nAChRs by binding to the receptor and inducing a conformational change that increases the receptor's sensitivity to acetylcholine.
Biochemical and Physiological Effects:
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of inflammation, and the enhancement of cognitive function. It has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
实验室实验的优点和局限性
One of the main advantages of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one is its high selectivity for α7 nAChRs, which allows for specific targeting of these receptors in lab experiments. However, its low solubility in water and low bioavailability in vivo can limit its use in certain experiments. Additionally, its potency and efficacy can vary depending on the experimental conditions, such as the concentration of the compound and the duration of exposure.
未来方向
There are several potential future directions for research on 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, including:
1. Development of more potent and selective α7 nAChR agonists for therapeutic applications.
2. Investigation of the mechanisms underlying the effects of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one on synaptic plasticity and cognitive function.
3. Exploration of the potential use of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders.
4. Development of novel delivery methods to increase the bioavailability of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in vivo.
5. Investigation of the potential use of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one as a tool for studying the role of α7 nAChRs in various physiological and pathological processes.
Conclusion:
In conclusion, 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective agonist of α7 nAChRs and has been shown to enhance synaptic plasticity, reduce inflammation, and improve cognitive function. While it has some limitations in terms of solubility and bioavailability, it remains a promising tool for research and development in this field.
合成方法
The synthesis of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves several steps, including the reaction of 2-naphthol with 2-chlorothiophene, followed by the reaction of the resulting compound with piperidine and sulfuryl chloride. The final step involves the reaction of the intermediate compound with potassium carbonate and 2-bromoacetophenone. The yield of the synthesis is typically around 30-40%.
科学研究应用
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of these disorders.
属性
分子式 |
C16H15NO3S2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
9-piperidin-1-ylsulfonyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
InChI |
InChI=1S/C16H15NO3S2/c18-16-12-6-4-5-11-14(8-7-13(21-16)15(11)12)22(19,20)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |
InChI 键 |
LQLUJRRQPSPYDB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)
![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)

![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)

![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)



